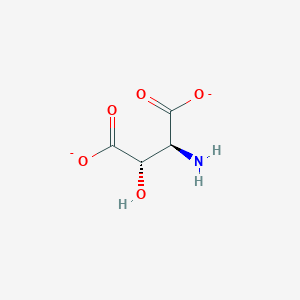
(3S)-3-hydroxy-L-aspartate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-hydroxy-L-aspartate(2-) is a C4-dicarboxylate. It derives from a L-aspartate(2-). It is a conjugate base of a (3S)-3-hydroxy-L-aspartic acid.
Applications De Recherche Scientifique
Biochemical Pathways and Metabolism
(3S)-3-hydroxy-L-aspartate(2-) is involved in several metabolic processes. It is primarily recognized as a metabolite produced by various organisms, including Saccharomyces cerevisiae (yeast), where it plays a role in amino acid metabolism and nitrogen assimilation .
Key Metabolic Functions:
- Amino Acid Synthesis: It acts as an intermediate in the biosynthesis of other amino acids.
- Nitrogen Metabolism: Contributes to the nitrogen cycle by participating in transamination reactions.
Pharmacological Applications
The compound has shown promise in pharmacological research, particularly concerning neuroprotective effects and potential therapeutic roles in neurological disorders.
Neuroprotective Effects:
- Research indicates that (3S)-3-hydroxy-L-aspartate(2-) may have neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Study: Neuroprotection
In a study investigating the neuroprotective effects of various amino acids, (3S)-3-hydroxy-L-aspartate(2-) was found to enhance neuronal survival under stress conditions, suggesting its potential use as a therapeutic agent for protecting neurons from damage .
Biotechnological Applications
The enzymatic synthesis of (3S)-3-hydroxy-L-aspartate(2-) has been explored for its utility in biocatalysis. Enzymes such as ketoreductases (KREDs) have been employed to produce this compound efficiently from precursor substrates.
Enzymatic Synthesis:
- KREDs facilitate the stereoselective reduction of ketones to alcohols, making them valuable in synthesizing chiral compounds like (3S)-3-hydroxy-L-aspartate(2-). This method is advantageous due to its high selectivity and lower environmental impact compared to traditional chemical synthesis methods .
Industrial Applications
The compound's role as a building block in pharmaceutical synthesis has been highlighted in several industrial applications. Its incorporation into drug formulations can enhance drug efficacy and stability.
Table 1: Industrial Applications of (3S)-3-hydroxy-L-aspartate(2-)
| Application Area | Description | Example Products |
|---|---|---|
| Pharmaceutical Synthesis | Used as an intermediate in the production of drugs | Neuroprotective agents |
| Biocatalysis | Enzymatic production using KREDs for high selectivity | Chiral alcohols |
| Nutraceuticals | Potential use in dietary supplements for cognitive health | Memory enhancement products |
Propriétés
Formule moléculaire |
C4H5NO5-2 |
|---|---|
Poids moléculaire |
147.09 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-hydroxybutanedioate |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-2/t1-,2-/m0/s1 |
Clé InChI |
YYLQUHNPNCGKJQ-LWMBPPNESA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])N |
SMILES isomérique |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])N |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















